2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-propoxyphenol and 2-mercaptoethylamine.
Formation of Intermediate: 4-Propoxyphenol is reacted with ethylene oxide to form 2-(4-propoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(4-propoxyphenoxy)ethyl chloride.
Coupling Reaction: The intermediate 2-(4-propoxyphenoxy)ethyl chloride is reacted with 2-mercaptoethylamine to form 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}ethanamine.
Cyclization: The final step involves the cyclization of 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}ethanamine with anthranilic acid under acidic conditions to yield 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
- 2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
Uniqueness
2-{[2-(4-Propoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to the presence of the propoxy group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C19H20N2O3S |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-[2-(4-propoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O3S/c1-2-11-23-14-7-9-15(10-8-14)24-12-13-25-19-20-17-6-4-3-5-16(17)18(22)21-19/h3-10H,2,11-13H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
GNMCNNSSCVYGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.